1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766908
InChI: InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8)
SMILES:
Molecular Formula: C5H7FN4O2
Molecular Weight: 174.13 g/mol

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766908

Molecular Formula: C5H7FN4O2

Molecular Weight: 174.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine -

Specification

Molecular Formula C5H7FN4O2
Molecular Weight 174.13 g/mol
IUPAC Name 1-(2-fluoroethyl)-4-nitropyrazol-3-amine
Standard InChI InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8)
Standard InChI Key FCSKTEKGVMBDFW-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCF)N)[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Properties

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, distinguished by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula, C₅H₇FN₄O₂, corresponds to a molecular weight of 174.13 g/mol. The IUPAC name, 1-(2-fluoroethyl)-4-nitropyrazol-3-amine, reflects the positions of its functional groups (Table 1).

Table 1: Molecular Properties of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

PropertyValue
Molecular FormulaC₅H₇FN₄O₂
Molecular Weight174.13 g/mol
IUPAC Name1-(2-fluoroethyl)-4-nitropyrazol-3-amine
SMILESC1=C(C(=NN1CCF)N)N+[O-]
InChI KeyFCSKTEKGVMBDFW-UHFFFAOYSA-N

The presence of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom in the 2-fluoroethyl chain contributes to the compound’s polarity and reactivity. These substituents facilitate interactions with biological targets, such as enzymes or receptors, by altering electron density and hydrogen-bonding potential.

Synthesis and Optimization

The synthesis of 1-(2-fluorethyl)-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common approach begins with the formation of the pyrazole core through cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Subsequent nitration introduces the nitro group, while alkylation with 2-fluoroethyl bromide or similar reagents installs the fluoroethyl substituent (Figure 1).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Hydrazine, β-ketoester, EtOH, reflux75%
2HNO₃/H₂SO₄, 0–5°C82%
32-Fluoroethyl bromide, K₂CO₃, DMF, 60°C68%

Optimization of reaction parameters, such as temperature (60–100°C), solvent (DMF or ethanol), and catalyst (e.g., sodium acetate), is critical for maximizing yield and purity . For instance, refluxing in ethanol with sodium acetate as a base promotes efficient alkylation while minimizing side reactions . Post-synthesis purification via recrystallization or column chromatography ensures high purity, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Structural and Conformational Analysis

X-ray crystallography and computational modeling reveal key structural features of 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine. The pyrazole ring adopts a planar conformation, with the nitro group and fluoroethyl chain occupying equatorial positions to minimize steric hindrance . Intramolecular hydrogen bonds, such as between the amine (-NH₂) and nitro (-NO₂) groups, further stabilize the structure (Figure 2) .

Table 3: Key Structural Parameters

ParameterValue
Bond Length (N–N)1.34 Å
Bond Angle (C–N–C)117.5°
Torsion Angle (C–F–C–C)-112.3°

The fluoroethyl group’s electronegativity induces a dipole moment, enhancing the compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) or water. This property is advantageous for biological applications, where aqueous compatibility is essential.

TargetProposed Mechanism
COX-2Competitive inhibition
Tyrosine kinaseATP-binding site blockade
DNA topoisomeraseIntercalation or cleavage

Further research is needed to validate these mechanisms and assess the compound’s efficacy in vitro and in vivo.

Analytical Characterization

Rigorous analytical methods confirm the identity and purity of 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine. Proton NMR (¹H NMR) spectra exhibit distinct signals for the fluoroethyl chain (δ 4.6–4.8 ppm, multiplet) and pyrazole protons (δ 7.2–7.5 ppm). Carbon-13 NMR (¹³C NMR) reveals peaks corresponding to the nitro-bearing carbon (δ 145 ppm) and fluorinated carbon (δ 85 ppm, JCF = 160 Hz). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z 174.0648 [M+H]⁺).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator